1-[(4-chloro-2-pyrrolidin-1-ylphenyl)methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PMID25666693-Compound-118: is a small molecular drug primarily indicated for cancer-related pain. It targets the transient receptor potential cation channel V1 (TRPV1), which is involved in the detection of noxious chemical and thermal stimuli .
准备方法
The synthetic routes and reaction conditions for PMID25666693-Compound-118 involve several steps. The compound is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
PMID25666693-Compound-118 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
PMID25666693-Compound-118 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating cancer-related pain and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用机制
The mechanism of action of PMID25666693-Compound-118 involves its interaction with the transient receptor potential cation channel V1 (TRPV1). This ligand-activated non-selective calcium permeant cation channel is involved in the detection of noxious chemical and thermal stimuli. The compound acts as an antagonist, blocking the channel and thereby reducing pain signals. The molecular targets and pathways involved include the phosphatidylinositol second messenger system and protein kinase C isozymes .
相似化合物的比较
PMID25666693-Compound-118 can be compared with other similar compounds that target the transient receptor potential cation channel V1 (TRPV1). Some of these similar compounds include:
Capsaicin: A well-known TRPV1 agonist used for pain relief.
CNTX-4975: A clinical trial drug for pain management.
DWP-05195: Another clinical trial drug for neuropathic pain.
What sets PMID25666693-Compound-118 apart is its unique structure and specific antagonistic action on TRPV1, making it a promising candidate for treating cancer-related pain .
属性
分子式 |
C20H21ClN4O3 |
---|---|
分子量 |
400.9 g/mol |
IUPAC 名称 |
1-[(4-chloro-2-pyrrolidin-1-ylphenyl)methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea |
InChI |
InChI=1S/C20H21ClN4O3/c21-14-7-6-13(17(10-14)25-8-1-2-9-25)11-22-20(27)24-16-5-3-4-15-19(16)28-12-18(26)23-15/h3-7,10H,1-2,8-9,11-12H2,(H,23,26)(H2,22,24,27) |
InChI 键 |
IMKHWDHGNGTOSD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Cl)CNC(=O)NC3=CC=CC4=C3OCC(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。